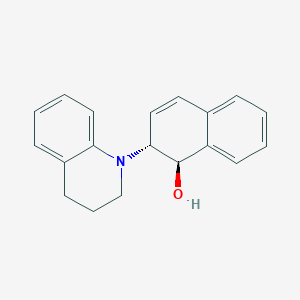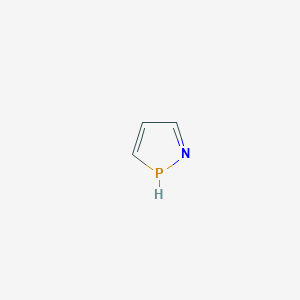
2H-1,2-Azaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2-Azaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Azaphosphole typically involves cyclization reactions. One common method is the cyclization of ethyl N-methyl-3-bromopropylphosphonamidate with sodium hydride. Another approach involves the reaction of methyleneaminophosphanes with activated alkenes and alkynes . Additionally, the thermal decomposition of 7-phosphanorbornadiene complexes in the presence of carbonitriles and dimethyl acetylenedicarboxylate has been shown to yield this compound complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of cyclization and annulation reactions, which are common in industrial organic synthesis, could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,2-Azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphosphole compounds .
Applications De Recherche Scientifique
2H-1,2-Azaphosphole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2H-1,2-Azaphosphole exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The presence of both nitrogen and phosphorus atoms in the ring allows for unique coordination chemistry, which is exploited in various applications .
Comparaison Avec Des Composés Similaires
1,3-Azaphosphole: Similar in structure but with different electronic properties due to the position of the nitrogen atom.
1,2-Azaphosphorine: A six-membered ring analog with distinct reactivity and stability.
1,2-Azaphosphepine: Another six-membered ring compound with unique pharmacological activities.
Uniqueness: 2H-1,2-Azaphosphole is unique due to its five-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific coordination environments .
Propriétés
Numéro CAS |
405922-97-6 |
|---|---|
Formule moléculaire |
C3H4NP |
Poids moléculaire |
85.04 g/mol |
Nom IUPAC |
2H-azaphosphole |
InChI |
InChI=1S/C3H4NP/c1-2-4-5-3-1/h1-3,5H |
Clé InChI |
VOIAXMKZWHLLBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CPN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


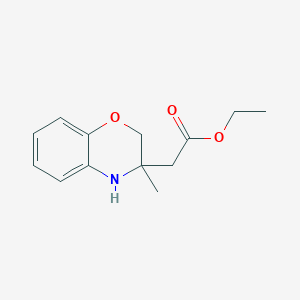
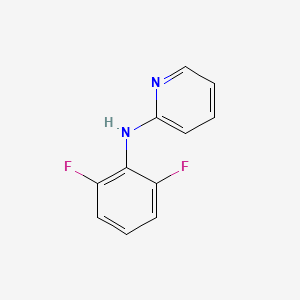
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
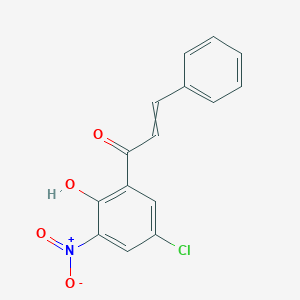
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
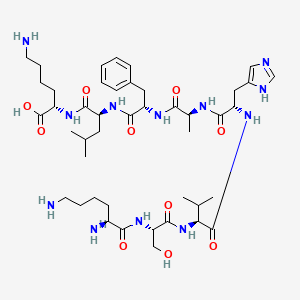
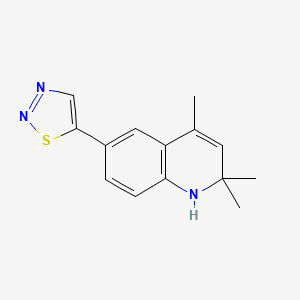
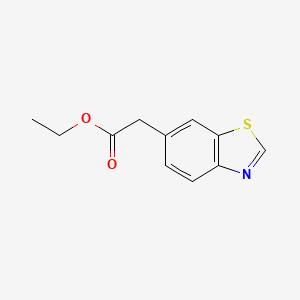
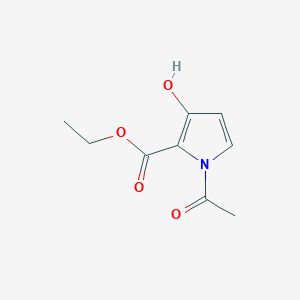
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
